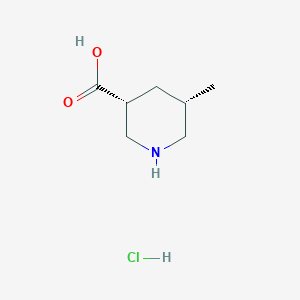
(3R,5S)-5-Methylpiperidine-3-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5S)-5-Methylpiperidine-3-carboxylic acid;hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as (3R,5S)-5-methylpiperidine-3-carboxylic acid hydrochloride or simply as (3R,5S)-MPC. It is a chiral compound that is commonly used in the synthesis of other chemical compounds, particularly in the pharmaceutical industry.
Applications De Recherche Scientifique
(3R,5S)-MPC has several scientific research applications. It is commonly used in the synthesis of other chemical compounds, particularly in the pharmaceutical industry. It is also used as a chiral auxiliary in asymmetric synthesis reactions. Additionally, (3R,5S)-MPC has been shown to have potential applications in the field of catalysis. It has been used as a catalyst in various reactions, including the aldol reaction and the Mannich reaction.
Mécanisme D'action
The mechanism of action of (3R,5S)-MPC is not well understood. However, it is believed to act as a chiral auxiliary in asymmetric synthesis reactions. It has been shown to enhance the enantioselectivity of several reactions. Additionally, (3R,5S)-MPC has been shown to have catalytic activity in several reactions, although the exact mechanism of this activity is not known.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of (3R,5S)-MPC. However, it has been shown to be non-toxic and non-carcinogenic. Additionally, it has been shown to be stable under various conditions, including high temperatures and pH.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (3R,5S)-MPC is its high purity and stability. This makes it an ideal compound for use in lab experiments. Additionally, its chiral nature makes it useful as a chiral auxiliary in asymmetric synthesis reactions. However, one of the limitations of (3R,5S)-MPC is its limited solubility in water, which can make it difficult to use in certain reactions.
Orientations Futures
There are several future directions for the research on (3R,5S)-MPC. One direction is to explore its potential applications in the field of catalysis. Another direction is to investigate its potential as a chiral auxiliary in asymmetric synthesis reactions. Additionally, further research is needed to understand the mechanism of action of (3R,5S)-MPC and its biochemical and physiological effects.
Conclusion:
In conclusion, (3R,5S)-5-Methylpiperidine-3-carboxylic acid;hydrochloride is a chiral compound that has several scientific research applications. Its synthesis method has been optimized to achieve high yields and purity of the final product. It has potential applications in the field of catalysis and as a chiral auxiliary in asymmetric synthesis reactions. Further research is needed to understand its mechanism of action and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of (3R,5S)-MPC involves the reaction of 5-methylpiperidine-3-carboxylic acid with hydrochloric acid. The reaction is carried out under specific conditions, including temperature, pressure, and pH. The yield of the reaction is dependent on the reaction conditions and the purity of the starting materials. The synthesis method of (3R,5S)-MPC has been optimized to achieve high yields and purity of the final product.
Propriétés
IUPAC Name |
(3R,5S)-5-methylpiperidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-2-6(7(9)10)4-8-3-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDSFSVHZDQILN-RIHPBJNCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CNC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5S)-5-Methylpiperidine-3-carboxylic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B2996353.png)


![1-[4-(1-Phenylethoxy)phenyl]ethan-1-one](/img/structure/B2996357.png)
![2-(4-ethoxyphenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2996358.png)





![4-ethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2996370.png)

![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2996372.png)
